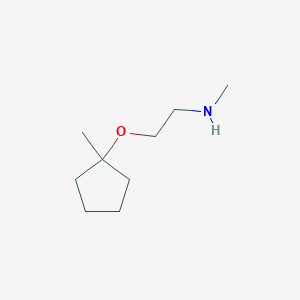

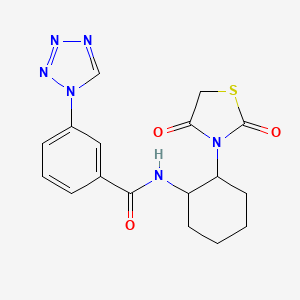

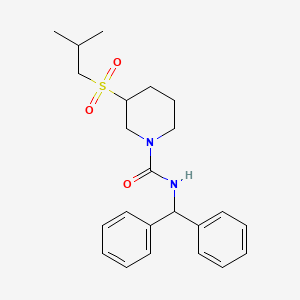

![molecular formula C11H8N2 B2375711 5H-indeno[1,2-d]pyrimidine CAS No. 245-02-3](/img/structure/B2375711.png)

5H-indeno[1,2-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5H-indeno[1,2-d]pyrimidine is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . A series of novel substituted thioxopyrimidine and thiazolo[3,2-a]pyrimidine compounds that combine various heteroaryl rings have been synthesized .

Synthesis Analysis

The synthesis of this compound involves a Biginelli one-pot three-component reaction . This reaction has been intensively studied in recent decades, especially due to the therapeutic properties of the resulting compounds .

Molecular Structure Analysis

The molecular formula of this compound is C11H8N2 . Its structure is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The Biginelli reaction has been intensively studied in the last two decades, especially due to the applications of synthesized dihydropyrimidinone compounds . The reaction involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in ethanol solution .

Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .

Applications De Recherche Scientifique

Synthesis Techniques

- Three-Component Synthesis : A highly efficient synthesis of 2-amino-4-aryl-5H-indeno[1,2-d]pyrimidin-5-one derivatives was developed using a liquid glass-catalyzed three-component reaction. This process involves guanidine hydrochloride, aromatic aldehydes, and 1,3-indandione, yielding high-quality derivatives (Fazlinia & Sheikh, 2020).

- Intramolecular Friedel-Crafts Reaction : A novel synthesis approach using an intramolecular Friedel-Crafts reaction between aryl and ester groups of ethyl 6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates and their thioxo analogs was explored to synthesize 1H-Indeno[1,2-d]pyrimidine-2,5(3H,9bH)-dione derivatives (Mobinikhaledi et al., 2007).

Novel Derivatives and Applications

- Furo[3′,4′:5,6]pyrido[2,3-d]Pyrimidine Derivatives : A series of furo and indeno pyrido pyrimidine derivatives were synthesized via multicomponent reactions. This protocol offers advantages in yield, cost, environmental impact, and convenience (Tu et al., 2007).

- Fluorescent Compounds : New fluorescent compounds, 2-substituted indeno[1,2-d]pyrimidin-5-ones, showed fluorescence in the solid state, indicating potential applications in material sciences (Hagimori et al., 2016).

Medical and Biological Applications

- Antimicrobial Activity : Some new indeno and thieno pyrimidine derivatives demonstrated promising antimicrobial activity, indicating potential for developing new antimicrobial agents (Hegab et al., 2007).

- Anticancer Evaluation : A study detailed the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives and their screening against cancer cell lines, highlighting potential anticancer properties (Patravale et al., 2014).

Mécanisme D'action

The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .

Safety and Hazards

Orientations Futures

The Biginelli synthesis that mediates the production of pyrimidine compounds has been intensively studied in recent decades, especially due to the therapeutic properties of the resulting compounds . In this changing medical landscape due to COVID-19, finding new organic structures with antimicrobial and antiviral properties is a priority in current research .

Propriétés

IUPAC Name |

5H-indeno[1,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-2-4-10-8(3-1)5-9-6-12-7-13-11(9)10/h1-4,6-7H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFDXVBRMCUFAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=NC=NC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

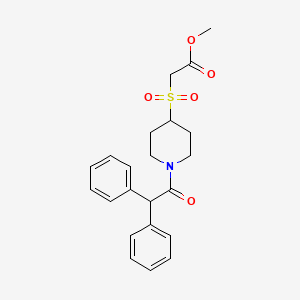

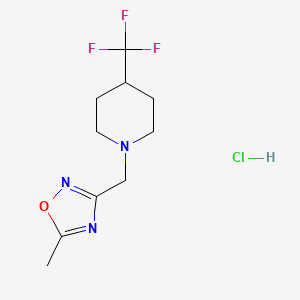

![2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2375628.png)

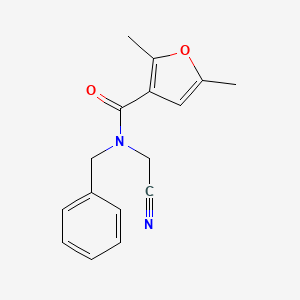

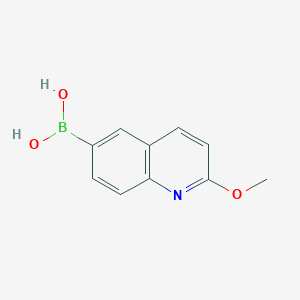

![3-[({5-[(4-Bromophenyl)sulfanyl]furan-2-yl}methyl)amino]-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2375633.png)

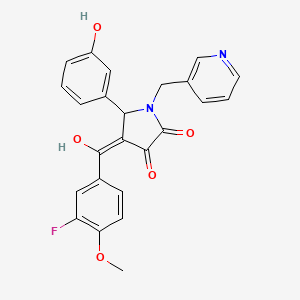

![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2375635.png)

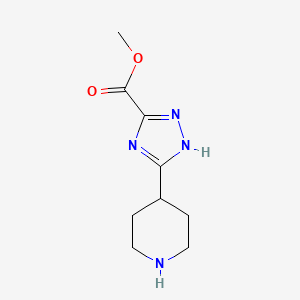

![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one](/img/structure/B2375638.png)

![2-(pyridin-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2375644.png)